Queuosine

Catalog No.
S996849
CAS No.
57072-36-3
M.F
C17H23N5O7
M. Wt
409.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Queuosine

CAS Number

57072-36-3

Product Name

Queuosine

IUPAC Name

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C17H23N5O7

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1

InChI Key

QQXQGKSPIMGUIZ-AEZJAUAXSA-N

SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O

Synonyms

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; 7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; Q (nucleoside); Queuosine;

Canonical SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

Description

Queuosine is a nucleoside found in tRNA that has an additional cyclopentenyl ring added via an NH group to the methyl group of 7-methyl-7-deazaguanosine. The cyclopentenyl ring may carry other substituents.
A modified nucleoside which is present in the first position of the anticodon of tRNA-tyrosine, tRNA-histidine, tRNA-asparagine and tRNA-aspartic acid of many organisms. It is believed to play a role in the regulatory function of tRNA. Nucleoside Q can be further modified to nucleoside Q*, which has a mannose or galactose moiety linked to position 4 of its cyclopentenediol moiety.

Queuosine is a hypermodified nucleoside found in the transfer ribonucleic acid (tRNA) of various organisms, including bacteria and eukaryotes. It is characterized by a unique structure that includes a cyclopentenediol moiety linked to a (7-aminomethyl)-7-deazaguanine core. This modification occurs at the wobble position of certain tRNAs, specifically those that decode the amino acids tyrosine, asparagine, aspartate, and histidine. Queuosine plays a critical role in enhancing the efficiency and fidelity of protein translation by influencing codon recognition during the decoding process .

That are crucial for its biosynthesis and function. The primary pathway for queuosine synthesis involves the conversion of its precursors, queuine and 7-cyano-7-deazaguanosine, through enzymatic actions, particularly by queuosine synthase. The reaction mechanism typically includes:

  • Transglycosylation: The glycosidic bond between guanine and ribose is cleaved, allowing for the incorporation of queuine into tRNA.
  • Reduction Reactions: QueF enzyme catalyzes the reduction of nitrile groups in precursor compounds, facilitating the formation of queuosine from its precursors .

Queuosine's biological activity is primarily associated with its role as a tRNA modification. It enhances the decoding capacity of tRNAs by stabilizing their structure and improving their interaction with ribosomes during translation. Studies have shown that queuosine modification can influence:

  • Translation Efficiency: Queuosine-modified tRNAs exhibit improved accuracy in codon recognition, particularly for codons ending in cytosine.
  • Stress Response: The presence of queuosine can affect cellular responses to nutrient availability and stress conditions, indicating its role in metabolic regulation .

The synthesis of queuosine can be achieved through several methods:

  • Biosynthesis: In bacteria, queuosine is synthesized de novo from simpler precursors via a series of enzymatic reactions involving enzymes like QueF and TGT (tRNA-guanine transglycosylase) which facilitate the incorporation of queuine into tRNA .
  • Chemical Synthesis: Recent advancements have led to total syntheses of queuosine derivatives using complex organic chemistry techniques. For example, one method involves the use of cyclopentene derivatives and selective glycosylation reactions to construct queuosine analogs with specific modifications .
  • Enzymatic Synthesis: Enzymatic methods are being explored to produce queuosine through biocatalysis, which may offer more environmentally friendly alternatives to traditional synthetic routes.

Queuosine has several notable applications in research and biotechnology:

  • Biomarker Studies: Its presence in tRNA makes it a potential biomarker for studying translation dynamics in various biological systems.
  • Therapeutic Targets: Understanding queuosine's role in translation may lead to novel therapeutic strategies targeting diseases related to protein synthesis dysregulation.
  • Synthetic Biology: Queuosine derivatives are being explored for their utility in synthetic biology applications, where modified nucleotides can enhance gene expression systems .

Research on queuosine interactions focuses on its binding properties and effects on ribosomal function. Key findings include:

  • Codon-Anticodon Interactions: Studies have demonstrated that queuosine-modified tRNAs exhibit altered binding affinities for specific codons, which can enhance or reduce translation rates depending on the context.
  • Enzyme Interactions: Queuosine's incorporation into tRNA has been shown to influence interactions with various translation factors and enzymes involved in protein synthesis .

Queuosine shares structural similarities with several other modified nucleosides. Here are some notable comparisons:

CompoundStructure TypeUnique Features
QueuineNucleoside precursorPrecursor to queuosine; lacks cyclopentenediol moiety
ArchaeosineNucleoside found in archaeaContains a unique base structure; involved in structural roles
7-MethylguanosineModified guanosineCommonly found in eukaryotic mRNA; involved in cap structure
PseudouridineModified uridineEnhances stability of RNA; widely distributed across RNA types

Queuosine is unique due to its specific modification at the wobble position of tRNAs and its distinct chemical structure that includes both a cyclopentene ring and a 7-deazaguanosine core. This uniqueness contributes significantly to its functional roles within cellular processes .

XLogP3

-4.1

Wikipedia

Queuosine

Dates

Modify: 2024-02-18

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